

Technical Guide: Reactivity & Applications of 4-Bromo-2-formylbenzoic Acid[1]

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Compound of Interest

Compound Name: 4-Bromo-2-formylbenzoic acid

CAS No.: 871502-87-3

Cat. No.: B1591591

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Chemical Profile & Structural Logic

4-Bromo-2-formylbenzoic acid represents a "privileged scaffold" precursor due to its dense array of orthogonal reactive sites.[1] Its utility stems from the interplay between the electrophilic ortho-formyl/carboxyl motif and the nucleophilic-susceptible bromine handle.

Structural Analysis[1]

- **Ortho-Disposition (Positions 1 & 2):** The proximity of the aldehyde (-CHO) and carboxylic acid (-COOH) groups enables rapid heterocyclization.[1] In solution, this molecule exists in equilibrium with its cyclic tautomer, 5-bromo-3-hydroxyphthalide.[1] This masked "pseudo-acid" character influences its solubility and reactivity in nucleophilic substitutions.[1]
- **Bromine Substituent (Position 4):** Located meta to the aldehyde and para to the carboxylic acid, the bromine atom is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing late-stage diversification of the aromatic core.[1]

Property	Specification
CAS Number	871502-87-3
Molecular Formula	C ₈ H ₅ BrO ₃
Molecular Weight	229.03 g/mol
Tautomer	5-Bromo-3-hydroxyphthalide
Key Reactivity	Cyclocondensation, Pd-Catalyzed Coupling, Reductive Amination

Key Reaction Classes

A. Phthalazinone Synthesis (The PARP Inhibitor Route)

The most commercially significant reaction of **4-bromo-2-formylbenzoic acid** is its condensation with hydrazine derivatives to form 6-bromophthalazin-1(2H)-one.^[1] This bicyclic lactam is the pharmacophore core for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib, Talazoparib).^[1]

- Mechanism:
 - Nucleophilic Attack: Hydrazine attacks the aldehyde carbonyl (more electrophilic than the acid).^[1]
 - Hydrazone Formation: Formation of the intermediate hydrazone.^[1]
 - Intramolecular Cyclization: The hydrazone nitrogen attacks the carboxylic acid (or ester), expelling water/alcohol to close the ring.
- Regiochemistry: The bromine ends up at the 6-position of the phthalazinone ring (C1=O, N2-N3, C4=N, C5, C6-Br).^[1]

B. Isoindolinone Formation (Reductive Cyclization)

Reaction with primary amines under reducing conditions yields 5-bromo-isoindolin-1-ones.^[1]

- Workflow: Reductive amination of the aldehyde with an amine (R-NH₂) forms an imine, which is reduced (e.g., NaBH₄) to a secondary amine.[1] Spontaneous or thermal lactamization with the ortho-carboxylic acid closes the 5-membered ring.[1]

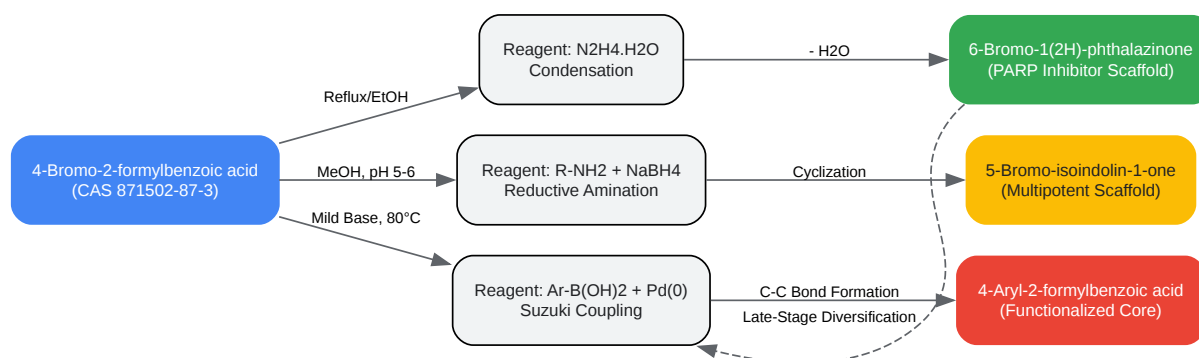
C. Palladium-Catalyzed Cross-Coupling

The C4-Bromine bond remains intact during mild cyclization conditions, allowing for "scaffold-first, functionalize-later" strategies.[1]

- Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.[1]
- Sonogashira: Introduction of alkynes for rigid linker systems.

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways available from the core scaffold.



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Caption: Divergent synthetic pathways from **4-Bromo-2-formylbenzoic acid**: Phthalazinone formation (Green), Isoindolinone formation (Yellow), and Cross-coupling (Red).[1]

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-1(2H)-phthalazinone

This protocol demonstrates the classic cyclization used to generate the PARP inhibitor core.[1]

Reagents:

- **4-Bromo-2-formylbenzoic acid** (1.0 eq)[1]
- Hydrazine hydrate (80% aq.[1] solution, 5.0 eq)
- Ethanol (10 mL/g of substrate)[1]
- Acetic acid (catalytic, optional)[1]

Step-by-Step Methodology:

- **Dissolution:** Charge a round-bottom flask with **4-Bromo-2-formylbenzoic acid** (e.g., 5.0 g, 21.8 mmol) and Ethanol (50 mL). Stir at room temperature until a suspension or partial solution is obtained.
- **Addition:** Add Hydrazine hydrate (5.3 mL, ~109 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.[1] The solution typically turns yellow.
- **Reflux:** Heat the mixture to reflux (80°C) for 3–5 hours. Monitor conversion by TLC (mobile phase 5% MeOH in DCM) or LC-MS.[1] The product often precipitates as a white/off-white solid during the reaction.
- **Workup:** Cool the reaction mixture to 0°C in an ice bath and stir for 30 minutes to maximize precipitation.
- **Isolation:** Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Diethyl ether (2 x 10 mL) to remove excess hydrazine.
- **Drying:** Dry the solid in a vacuum oven at 45°C overnight.
- **Validation:** Expected Yield: 85–95%. Purity >98%.
 - ¹H NMR (DMSO-d₆): Look for the singlet at ~8.5 ppm (phthalazinone H-4) and the broad singlet at ~12.5 ppm (NH).

Protocol B: Suzuki-Miyaura Coupling on the Acid Scaffold

This protocol allows modification of the C4 position before ring closure.

Reagents:

- **4-Bromo-2-formylbenzoic acid** (1.0 eq)[1]
- Aryl boronic acid (1.2 eq)[1]
- Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]
- K₂CO₃ (3.0 eq)[1]
- Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

- **Degassing:** Combine substrate, boronic acid, and base in a reaction vial. Add solvents and sparge with Nitrogen for 10 minutes to remove oxygen.[1]
- **Catalyst Addition:** Add the Palladium catalyst quickly to minimize air exposure.[1] Seal the vial.
- **Reaction:** Heat to 90°C for 12–16 hours.
- **Workup:** Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to ensure the carboxylic acid is protonated and precipitates or extracts).
- **Extraction:** Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
- **Purification:** The crude biaryl acid is often pure enough for the next step; otherwise, recrystallize from EtOH/Water.[1]

Comparative Analysis of Cyclization Conditions

Reaction Type	Reagent	Solvent	Temp	Typical Yield	Key Advantage
Phthalazinone	Hydrazine Hydrate	EtOH or H ₂ O	80–100°C	>90%	One-pot; Product precipitates pure.[1]
N-Subst. Phthalazinone	Aryl Hydrazine	AcOH/EtOH	Reflux	70–85%	Direct access to N-aryl derivatives.[1]
Isoindolinone	Primary Amine + NaBH ₄	MeOH	0°C → RT	60–80%	Mild; Preserves sensitive functional groups.[1]
Phthalimide	Primary Amine	Xylene	140°C	>80%	Requires oxidation of the aldehyde first (or use of oxidative conditions). [1]

References

- National Institutes of Health (NIH). (2025).[1] Synthesis of Phthalazinone Derivatives as PARP Inhibitors. PubMed.[1] Retrieved from [Link] (General reference for Phthalazinone/PARP chemistry).[1]

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Sources

- [1. 4-Formylbenzoic acid | 619-66-9 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Reactivity & Applications of 4-Bromo-2-formylbenzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591591/docs#technical-guide-reactivity-applications-of-4-bromo-2-formylbenzoic-acid-1\]](https://www.benchchem.com/product/b1591591/docs#technical-guide-reactivity-applications-of-4-bromo-2-formylbenzoic-acid-1)

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